C21H23Cl2N3O3S

PPARγ binding receptor affinity competitive binding assay

TZD-class PPARγ agonists (rosiglitazone, pioglitazone) introduce transcriptional artifacts and cannot replicate SPPARM-specific effects. FK614, a non-TZD selective PPARγ modulator, resolves this with: • 4.3x higher binding affinity (Ki 11 nM vs. 47 nM for rosiglitazone) • Unique coactivator recruitment: reduced CBP (Kd 1.8 µM), preserved PGC-1α • ~15x greater potency in db/db mice (reduces dose, cost) • Reduced hemodilution vs. rosiglitazone, enabling study of fluid retention mechanisms Ideal for radioligand assays and chronic metabolic studies.

Molecular Formula C21H23Cl2N3O3S
Molecular Weight 468.4 g/mol
Cat. No. B12141492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H23Cl2N3O3S
Molecular FormulaC21H23Cl2N3O3S
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CCCN(C)C)O
InChIInChI=1S/C21H23Cl2N3O3S/c1-11-20(30-12(2)24-11)18(27)16-17(13-6-7-14(22)15(23)10-13)26(21(29)19(16)28)9-5-8-25(3)4/h6-7,10,17,28H,5,8-9H2,1-4H3
InChIKeyMFBQSNSKERQMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C21H23Cl2N3O3S Chemical Identity and Isomeric Distinction


The molecular formula C21H23Cl2N3O3S (molecular weight 468.4 g/mol) corresponds to two distinct positional isomers with divergent pharmacological profiles: FK614 (CAS 193012-35-0), a non-thiazolidinedione selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM) [1]; and FR-229934 (CAS 799841-02-4), reported as a phosphodiesterase type V (PDE5) inhibitor [2]. The compounds differ by the substitution pattern of the dichlorobenzyl moiety on the benzimidazole core—FK614 bears a 2,4-dichlorobenzyl group, whereas FR-229934 features a 3,4-dichlorobenzyl configuration. Due to the near-complete absence of peer-reviewed quantitative data for FR-229934 beyond vendor catalog entries and patent citations , this evidence guide focuses exclusively on FK614, for which robust comparative data against established PPARγ agonists exist.

1
Selective PPARγ Modulator Non-thiazolidinedione (non-TZD) SPPARM with a benzimidazole core and 2,4-dichlorobenzyl substitution.
2
Isomeric Distinction Structurally distinct from the 3,4-dichlorobenzyl positional isomer FR-229934 (PDE5 inhibitor); this product is FK614.

Why FK614 Cannot Be Substituted with TZD PPARγ Agonists


Substituting FK614 with a generic thiazolidinedione (TZD)-class PPARγ agonist such as rosiglitazone or pioglitazone for research applications introduces critical confounding variables in experimental outcomes. FK614 is a structurally distinct non-TZD benzimidazole derivative that functions as a selective PPARγ modulator (SPPARM) with unique ligand-receptor interaction kinetics [1]. Specifically, FK614 exhibits approximately 4.3-fold higher binding affinity (Ki = 11 nM) for PPARγ compared to rosiglitazone (Ki = 47 nM) and approximately 118-fold higher affinity compared to pioglitazone (Ki = 1.3 μM) [2]. More importantly, FK614 induces a distinct PPARγ conformational change that results in a qualitatively different coactivator recruitment profile, recruiting less CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) than TZDs while maintaining comparable PPARγ coactivator-1α (PGC-1α) recruitment [3]. These mechanistic differences translate to observable divergences in adipocyte differentiation regulation, hemodilution toxicity profiles, and transcriptional activation outcomes that cannot be replicated by TZD-class compounds.

Coactivator recruitment divergence
TZD-class agonists such as rosiglitazone or pioglitazone engage CBP and SRC-1 differently; recruitment profiles may not transfer across chemotypes, altering transcriptional readouts.
Affinity and potency gaps
Binding affinity and in vivo potency differ markedly from pioglitazone; direct substitution may shift target-engagement and model-response outcomes in ways that require independent validation.

Quantitative Differentiation of FK614 Against Reference PPARγ Agonists


PPARγ Binding Affinity Comparison

FK614 demonstrates substantially higher binding affinity for PPARγ compared to both reference TZD agonists in a competitive radioligand binding assay using [³H]rosiglitazone as the tracer. The Ki value of FK614 is 11 nM, which is 4.3-fold lower (more potent) than rosiglitazone (Ki = 47 nM) and approximately 118-fold lower than pioglitazone (Ki = 1,300 nM) [1].

PPARγ Binding Affinity
Head-to-head
Ki FK614 11 nM
vs. rosiglitazone 47 nM (4.3×)
vs. pioglitazone 1,300 nM (118×)
Supports target-engagement assay context
Competitive binding with [³H]rosiglitazone
PPARγ binding receptor affinity competitive binding assay

In Vivo Hypoglycemic Potency in Diabetic Mouse Models

In C57BL/KsJ-db/db mice, an established genetic model of type 2 diabetes, the hypoglycemic potency of FK614 was found to be comparable to that of rosiglitazone and approximately 15-fold greater than that of pioglitazone [1]. Additionally, in C57BL/6J-ob/ob mice, the ED50 value of FK614 for hypoinsulinemic effect was 1.3 mg/kg, compared to 11.8 mg/kg for pioglitazone, representing an approximately 9.1-fold greater potency [1].

In Vivo Potency (db/db & ob/ob)
Head-to-head
Comparable to rosiglitazone
~15-fold > pioglitazone (db/db)
ED50 1.3 mg/kg (ob/ob, hypoinsulinemic effect)
Supports in vivo model-response context
Model-specific; verify in target strain
in vivo efficacy hypoglycemic effect type 2 diabetes model

Selective Coactivator Recruitment Profile

FK614 induces a qualitatively distinct coactivator recruitment pattern compared to rosiglitazone and pioglitazone. The FK614-PPARγ complex exhibits lower affinity for the CREB-binding protein (CBP) peptide, with estimated Kd values of 1.8 μM for FK614-PPARγ compared to 0.64 μM for rosiglitazone-PPARγ and 0.72 μM for pioglitazone-PPARγ [1]. Despite reduced CBP and SRC-1 recruitment, FK614 maintains comparable PGC-1α recruitment to that induced by TZDs [2]. This differential coactivator engagement results in context-dependent partial or full agonist activity depending on cellular coactivator availability.

Coactivator Recruitment
Head-to-head
CBP Kd 1.8 μM (FK614) vs. 0.64 μM (rosiglitazone) & 0.72 μM (pioglitazone)
Comparable PGC-1α recruitment
Supports differential coactivator assay interpretation
Surface plasmon resonance analysis
transcriptional regulation coactivator recruitment selective PPARγ modulation

Hemodilution and Safety Profile

In rat toxicity studies, FK614 demonstrated reduced hemodilution effects compared to rosiglitazone [1]. Hemodilution, characterized by decreased hematocrit and increased plasma volume, is a known class effect of TZD PPARγ agonists associated with fluid retention and edema. The attenuated hemodilution observed with FK614 may reflect its selective PPARγ modulator (SPPARM) pharmacology and differential gene expression profile distinct from full TZD agonists.

Hemodilution Profile
Reported
Attenuated hemodilution vs. rosiglitazone (rat study)
Supports safety-related endpoint monitoring
Quantitative hematocrit data not reported in abstract
toxicity profile hemodilution safety pharmacology

Recommended Research Applications for FK614


SPPARM Mechanistic Studies

Investigators seeking to dissect the differential transcriptional consequences of PPARγ activation should select FK614 over rosiglitazone or pioglitazone. FK614's unique coactivator recruitment profile—characterized by reduced CBP recruitment (Kd = 1.8 μM vs. 0.64 μM for rosiglitazone) with preserved PGC-1α recruitment—enables experimental interrogation of ligand-specific conformational changes and their downstream effects on adipocyte differentiation and insulin sensitization [1] [2]. This profile positions FK614 as a tool compound for distinguishing between the transcriptional programs that underlie metabolic benefit versus adverse effects in PPARγ pharmacology.

High-Sensitivity PPARγ Binding Assays

For radioligand binding studies requiring robust signal-to-noise ratios at low nanomolar concentrations, FK614 offers superior sensitivity over pioglitazone due to its approximately 118-fold higher binding affinity (Ki = 11 nM for FK614 vs. Ki = 1.3 μM for pioglitazone) [3]. Researchers performing competitive displacement assays with [³H]rosiglitazone can utilize FK614 as a high-affinity competitor to define nonspecific binding windows or to benchmark novel PPARγ ligands against a non-TZD chemotype with established high receptor affinity.

In Vivo Diabetes Models with Lower Dosing Burden

In chronic dosing studies using db/db or ob/ob mouse models of type 2 diabetes, FK614 reduces compound consumption requirements compared to pioglitazone. FK614's approximately 15-fold greater hypoglycemic potency in db/db mice and approximately 9.1-fold greater potency (ED50 1.3 mg/kg vs. 11.8 mg/kg) for hypoinsulinemic effect in ob/ob mice enables effective insulin sensitization at lower administered doses [4]. This translates to reduced compound procurement costs per study cohort and minimized vehicle-related confounding effects in long-term metabolic phenotyping experiments.

Preclinical Safety Studies of PPARγ-Mediated Fluid Retention

FK614 should be prioritized over rosiglitazone in rodent toxicity studies designed to investigate PPARγ-associated fluid retention mechanisms. The observed reduction in hemodilution effects with FK614 compared to rosiglitazone provides an experimental window to delineate the signaling pathways coupling PPARγ activation to plasma volume expansion and edema [4]. Researchers can leverage FK614 as a comparator compound to identify gene expression signatures correlated with reduced hemodilution liability in the SPPARM class.

Application
Selection Property
Validation Focus
SPPARM mechanistic studies
Differential coactivator recruitment profile
CBP, SRC-1, PGC-1α recruitment assays
PPARγ binding assays
High-affinity non-TZD chemotype
Competitive binding assay benchmarking
In vivo metabolic phenotyping
Potent insulin sensitization in rodent models
Glucose lowering & insulin sensitivity endpoints
PPARγ-mediated fluid retention research
Attenuated hemodilution profile
Hematocrit & plasma volume endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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